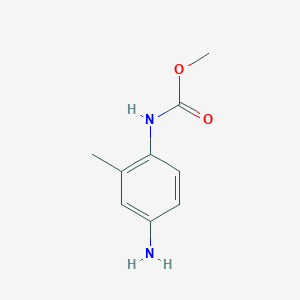
Methyl N-(4-amino-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is an organic compound with the molecular formula C_10H_14N_2O_2 It is a derivative of carbamic acid and is characterized by the presence of an amino group and a methyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester can be synthesized through the reaction of 4-amino-2-methylphenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of N-(4-amino-2-methylphenyl)carbamic acid methyl ester may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-amino-2-methylphenyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2-methylphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-methylphenyl)carbamic acid methyl ester
- N-(4-amino-2-ethylphenyl)carbamic acid methyl ester
- N-(4-amino-2-methylphenyl)carbamic acid ethyl ester
Uniqueness
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Propiedades
Número CAS |
104479-00-7 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
methyl N-(4-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
NXGPKLMPJGLDFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC |
SMILES canónico |
CC1=C(C=CC(=C1)N)NC(=O)OC |
Sinónimos |
Carbamic acid, (4-amino-2-methylphenyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















